molecular formula C16H15ClN2OS B5823873 2-(4-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide

2-(4-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide

Cat. No.: B5823873
M. Wt: 318.8 g/mol
InChI Key: UYDCFDRVNMCSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. It was first discovered by scientists at Cancer Research UK and subsequently developed by AstraZeneca as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

CCT137690 inhibits the activity of a protein called CDK9, which is involved in the regulation of gene expression. CDK9 is a key component of a complex called P-TEFb, which is required for the transcription of many genes involved in cell growth and proliferation. By inhibiting CDK9, CCT137690 prevents the transcription of these genes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CCT137690 has been shown to have other effects on cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the activity of the immune system, suggesting that it may have potential as an immunomodulatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCT137690 for laboratory experiments is its specificity for CDK9. Unlike many other CDK inhibitors, CCT137690 does not inhibit other CDKs, which can lead to unwanted side effects. However, one limitation of CCT137690 is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are several potential future directions for research on CCT137690. One area of interest is the development of more potent analogs of CCT137690, which could improve its efficacy as a therapeutic agent. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with CCT137690. Finally, there is interest in exploring the potential of CCT137690 as an immunomodulatory agent, either alone or in combination with other immunotherapies.

Synthesis Methods

The synthesis of CCT137690 is a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 4-chloroaniline, which is first converted to 4-chlorophenylacetic acid. This intermediate is then reacted with thioacetic acid to form 4-chlorophenylthioacetic acid, which is then converted to the corresponding amide using ethyl cyanoacetate and sodium hydride. The final step in the synthesis involves the reaction of the amide with methyl iodide to form CCT137690.

Scientific Research Applications

CCT137690 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including those derived from breast, lung, colon, and prostate cancer. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-3-13-10(2)21-16(14(13)9-18)19-15(20)8-11-4-6-12(17)7-5-11/h4-7H,3,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDCFDRVNMCSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.